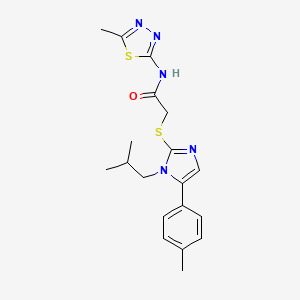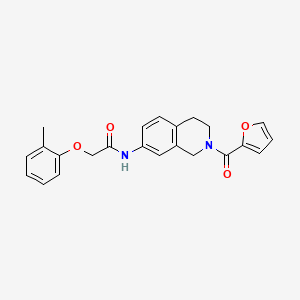
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide is a complex organic compound. Structurally, it consists of a furan ring, a tetrahydroisoquinoline moiety, and a tolyloxy acetamide group. Its intricate structure suggests diverse and significant properties that could be leveraged in various scientific research domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide involves several steps:
Initial Formation: The synthesis begins with the preparation of the core tetrahydroisoquinoline structure through a Pictet-Spengler reaction. This involves reacting an amino acid derivative with an aldehyde.
Furan Addition: The furan-2-carbonyl group is introduced through a Friedel-Crafts acylation reaction, where a furan derivative is acylated in the presence of a Lewis acid catalyst.
Toloxy Acetamide Integration: The final step involves coupling the tolyloxy group to the acetamide linkage through a nucleophilic substitution reaction, facilitated by the presence of a base.
Industrial Production Methods
In industrial settings, these reactions are scaled up using continuous flow processes to enhance efficiency and yield. Process optimization, such as temperature control and reaction time adjustment, is crucial for maintaining high purity of the final product. Industrial catalysts and reagents that are cost-effective and environmentally friendly are preferred.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide can undergo several types of chemical reactions, including:
Oxidation: Involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Utilizing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Both electrophilic and nucleophilic substitutions can occur at various positions on the compound, depending on the reagents and conditions.
Common Reagents and Conditions
Common reagents used include strong acids or bases for substitution reactions, mild reducing agents for selective reductions, and oxidizing agents for controlled oxidation reactions. Conditions such as solvent choice, temperature, and reaction time are optimized based on the desired reaction pathway.
Major Products
Major products of these reactions include derivatives with modified functional groups, such as alcohols, carboxylic acids, or substituted aromatic compounds. These derivatives can further be investigated for their unique properties.
Scientific Research Applications
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide has found applications in various scientific fields:
Chemistry: Used as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies and receptor binding assays.
Medicine: Potential therapeutic applications in drug design, particularly for targeting neurological and inflammatory pathways.
Industry: Employed in the development of specialty chemicals and advanced materials due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through multiple mechanisms, depending on its target:
Molecular Targets: It interacts with enzymes and receptors, potentially inhibiting their activity or modulating their signaling pathways.
Pathways Involved: It can influence pathways related to neurotransmission, inflammation, and cellular metabolism, leading to a range of biological effects.
Comparison with Similar Compounds
Comparing N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide to similar compounds highlights its unique features:
Similar Compounds: Other tetrahydroisoquinoline derivatives, furan-containing molecules, and tolyloxy acetamides.
Uniqueness: The combination of these functional groups in a single molecule is relatively rare, giving it unique reactivity and potential applications. Its structural complexity also allows for diverse chemical modifications, enhancing its versatility.
There you have it—a deep dive into the fascinating world of this compound. What's your take on it?
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-16-5-2-3-6-20(16)29-15-22(26)24-19-9-8-17-10-11-25(14-18(17)13-19)23(27)21-7-4-12-28-21/h2-9,12-13H,10-11,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZCBXPWCPCSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2484905.png)
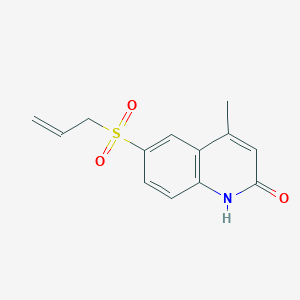
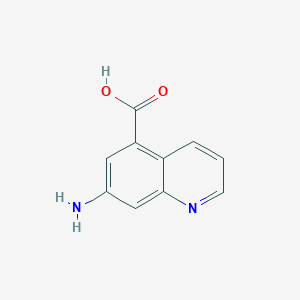
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2484912.png)
![3-(3,4-DIMETHYLBENZENESULFONYL)-N-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2484913.png)
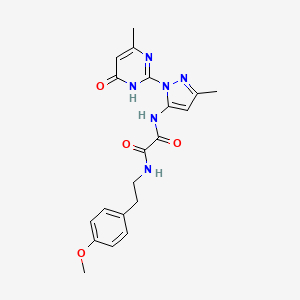
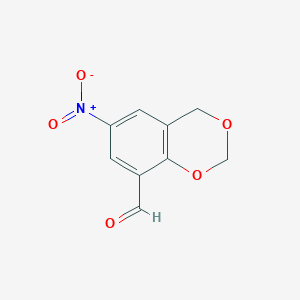

![N-(2-Methyl-1,3-benzoxazol-6-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2484919.png)

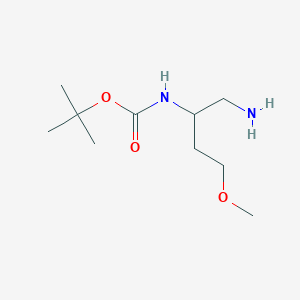
![1-((1-(3,5-dimethoxybenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2484922.png)
